5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 28004-56-0
Cat. No.: VC21319822
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28004-56-0 |
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Molecular Formula | C9H9N3OS |
Molecular Weight | 207.25 g/mol |
IUPAC Name | 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Standard InChI Key | FIAPYAFRFHBTLA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=NN=C(S2)N |
Canonical SMILES | COC1=CC=CC=C1C2=NN=C(S2)N |
Introduction
Chemical Structure and Properties
Structural Features
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine possesses a planar 1,3,4-thiadiazole ring connected to a 2-methoxyphenyl group. The methoxy substituent at the ortho position creates a distinct electronic environment and steric arrangement compared to its positional isomers. The amino group at position 2 of the thiadiazole ring introduces additional potential for hydrogen bonding and further chemical modifications.
Physical and Chemical Properties
Based on structurally similar compounds, the following physical and chemical properties can be inferred for 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine:
The presence of the methoxy group at the ortho position likely influences the compound's lipophilicity and electronic distribution, potentially affecting its pharmacokinetic properties and receptor interactions. The amino group at position 2 contributes to the compound's basic character and provides a site for hydrogen bonding.
Synthesis Methods
Several synthetic routes can be employed to prepare 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, based on established methods for analogous compounds. These approaches vary in reaction conditions, catalysts, and efficiency.
Conventional Synthesis Using Concentrated Sulfuric Acid
This classical approach involves the cyclization of a thiosemicarbazide intermediate:
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An ethanolic solution of 2-methoxybenzoic acid (0.05 mol) is combined with an aqueous solution of thiosemicarbazide (0.05 mol) under constant stirring.
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A few drops of concentrated sulfuric acid are added as a catalyst.
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The reaction mixture is heated at 80-90°C for approximately 4 hours.
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After completion (monitored by TLC), the mixture is cooled and poured into ice-cold water.
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The solution is basified with 10% Na2CO3 to precipitate the product.
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The precipitate is filtered, dried, and recrystallized from an appropriate solvent .
This method typically yields the product in 65-75% yield, with a purity sufficient for most applications after recrystallization.
Synthesis Using Phosphorus Oxychloride
An alternative approach employs phosphorus oxychloride (POCl3) as a dehydrating agent:
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An equimolar mixture of 2-methoxybenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is combined with excess POCl3.
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The mixture is heated for 30 minutes to form the acid chloride intermediate.
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Water (90 ml) is added carefully, and the reaction mixture is refluxed for an additional 3 hours.
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Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
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The solution is carefully neutralized with saturated KOH solution.
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The resulting precipitate is isolated by filtration, dried, and purified by recrystallization .
This method often provides improved yields (70-80%) compared to the sulfuric acid approach and may result in fewer side products.
Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and energy-efficient synthetic route:
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2-Methoxybenzoic acid (0.01 mol), thiosemicarbazide (0.012 mol), and a catalytic amount of POCl3 are thoroughly mixed.
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The mixture is irradiated in a microwave oven at 600 watts for 5 minutes.
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After completion (monitored by TLC), the reaction mixture is poured onto crushed ice.
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The pH is adjusted to alkaline using an appropriate base.
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The precipitated product is filtered, dried, and recrystallized .
This method dramatically reduces reaction time from hours to minutes while maintaining good yields (65-75%) and potentially reducing the formation of byproducts.
Green Chemistry Approach: Grinding Method
A solvent-free approach aligns with principles of green chemistry:
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2-Methoxybenzoic acid (0.01 mol), thiosemicarbazide (0.01 mol), and a catalytic amount of H2SO4 are combined in a mortar.
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The mixture is ground vigorously for approximately 1.5 hours.
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The resulting paste is allowed to stand at room temperature for an additional 4 hours, with occasional grinding.
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After completion of the reaction (monitored by TLC), cold water is added.
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The mixture is basified with 10% sodium hydroxide solution.
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The solid product is filtered, dried, and recrystallized from an appropriate solvent .
This environmentally friendly method eliminates or minimizes solvent use, reduces energy consumption, and typically provides yields of 60-70%.
Structure-activity relationship studies suggest that the position of the methoxy group on the phenyl ring significantly influences anticancer activity. The ortho position in 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine may confer unique interactions with cancer-related targets compared to meta or para substitution patterns. Research by El-Naggar and colleagues demonstrated that certain 1,3,4-thiadiazole derivatives inhibited tumor growth in Ehrlich's Ascites Carcinoma cells after 14 days of treatment .
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is renowned for its antimicrobial properties, which may extend to 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. The presence of the methoxy group at the ortho position might enhance activity against specific bacterial strains through altered lipophilicity and membrane permeability characteristics.
The potential antimicrobial spectrum may include both Gram-positive and Gram-negative bacteria, with particular efficacy possibly observed against resistant strains. The amino group at position 2 could contribute to the compound's interaction with bacterial targets through hydrogen bonding and other non-covalent interactions.
Structure-Activity Relationship Studies
Influence of the Methoxy Group Position
The position of the methoxy group on the phenyl ring significantly impacts the biological activity of these compounds. Research by Alam et al. (2011) demonstrated that substitution patterns on the C-5 phenyl ring of 1,3,4-thiadiazoles critically influence their cytotoxic activity . For 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, the ortho-positioned methoxy group creates a distinct electronic and steric environment compared to meta and para substitutions.
Position of Methoxy Group | Expected Effects on Activity |
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Ortho (2-position) | Potential steric influence on ring coplanarity; possible intramolecular hydrogen bonding |
Meta (3-position) | Minimal steric effects; electronic contribution through inductive effects |
Para (4-position) | Enhanced resonance effects; potential for improved target interactions |
Studies on related compounds suggest that these positioning differences can translate to varying degrees of anticancer, antimicrobial, and other biological activities, warranting specific investigation of the 2-methoxy isomer.
Role of the Amino Group
The 2-amino functionality in 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine serves as both a hydrogen bond donor and a site for further derivatization. Research on related compounds indicates that modifications to this amino group can significantly alter biological properties. For instance, conversion to amide derivatives has yielded compounds with enhanced anticancer activity, as demonstrated by Almasirad and colleagues who found that a 4-methoxyphenyl-substituted 1,3,4-thiadiazole amide derivative showed significant activity against SK-OV-3 ovarian cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine with its positional isomers and other related derivatives provides insights into structure-property relationships:
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